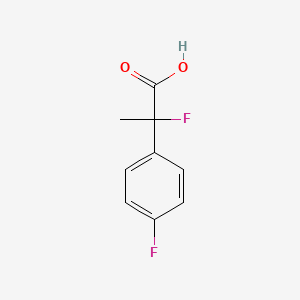

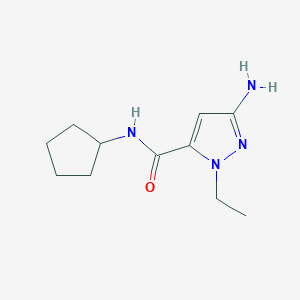

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, halogenation, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by halogenation and cross-coupling with piperazine and (2-fluoropyridin-3-yl)boronic acid . These methods could potentially be adapted for the synthesis of "N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-fluorobenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide derivatives revealed the importance of hydrogen bonding in the crystal packing of these compounds . Such structural insights are valuable for understanding the interaction of "this compound" with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are indicative of their reactivity. The compounds synthesized in the papers undergo reactions such as halogenation, nucleophilic substitution, and cross-coupling, which are common in the synthesis of benzamide derivatives . These reactions could be relevant to the synthesis and further chemical modification of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are tailored to optimize their biological activity and pharmacokinetic profile. For example, compounds with nanomolar affinity for the D4 receptor and high selectivity over other receptors were designed with optimal lipophilicity for brain penetration and low nonspecific binding . These properties are essential for the potential therapeutic application of "this compound."

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmission Studies

Research on radiolabeled antagonists, such as [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), demonstrates the role of these compounds in studying serotonergic neurotransmission using positron emission tomography (PET). This includes aspects like chemistry, radiochemistry, animal studies, human data, toxicity, and metabolism (Plenevaux et al., 2000).Potential Brain Imaging Agents

The synthesis and characterization of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([(18)F]MPP3F) and its potential as a brain imaging agent for PET have been explored. This includes studies on the compound's biodistribution in mice, indicating its effectiveness as a brain imaging agent (Mou et al., 2009).Crystal Structures in Drug Design

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, providing insights into the molecular conformations and interactions that are vital for drug design and development (Suchetan et al., 2016).Antimicrobial Activity

The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine has been studied, highlighting the significance of fluorine atoms in enhancing antimicrobial properties (Desai et al., 2013).Antibacterial Drug Research

Investigations into 2,6-difluorobenzamides as antibacterial drugs have shown their potential in interfering with bacterial cell division by inhibiting key proteins. This research contributes to the development of new antibacterial treatments (Straniero et al., 2023).Synthesis and Evaluation of AMPA Receptor Ligands

Arylpropylsulphonamides, including fluorobenzamide derivatives, have been synthesized and evaluated as AMPA receptor ligands, contributing to research in cerebral imaging and neurotransmitter regulation (Kronenberg et al., 2007).Cancer Research and Kinase Inhibition

Studies on compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) have contributed to cancer research by targeting specific kinases, showing efficacy in tumor models (Schroeder et al., 2009).PET Tracers for Dopamine Receptors

The development of PET tracers, such as carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been crucial in studying dopamine receptors, aiding in the understanding of neuropsychiatric disorders (Lacivita et al., 2010).

properties

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFZFXDWIWOWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)